molecular formula C6H4ClN3S B13670620 6-Chloroisothiazolo[4,3-b]pyridin-3-amine

6-Chloroisothiazolo[4,3-b]pyridin-3-amine

Cat. No.: B13670620
M. Wt: 185.64 g/mol
InChI Key: OCAWAVKTDMDITR-UHFFFAOYSA-N
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Description

6-Chloroisothiazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that features a chloro-substituted isothiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-amine with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 80-120°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloroisothiazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloroisothiazolo[4,3-b]pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroisothiazolo[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The chloro group and the isothiazole ring play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroisothiazolo[4,3-b]pyridin-3-amine is unique due to its specific chloro substitution and the presence of both nitrogen and sulfur in the fused ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H4ClN3S

Molecular Weight

185.64 g/mol

IUPAC Name

6-chloro-[1,2]thiazolo[4,3-b]pyridin-3-amine

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,8H2

InChI Key

OCAWAVKTDMDITR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(SN=C21)N)Cl

Origin of Product

United States

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